molecular formula C12H14O2 B2974383 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid CAS No. 1225504-30-2

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid

Cat. No. B2974383
CAS RN: 1225504-30-2
M. Wt: 190.242
InChI Key: BCXXRXVMJDNELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(4-Methylphenyl)cyclopropyl]acetic acid” is a cyclic compound used in various scientific experiments. It has a CAS Number of 74519-74-7 and a molecular weight of 190.24 .


Molecular Structure Analysis

The molecular formula of “2-[1-(4-Methylphenyl)cyclopropyl]acetic acid” is C12H14O2. The InChI code is 1S/C12H14O2/c1-8-2-4-9 (5-3-8)11 (12 (13)14)10-6-7-10/h2-5,10-11H,6-7H2,1H3, (H,13,14) .

It is stored at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the cyclopropyl group, have shown promise as antiviral agents. For instance:

Antitubercular Activity

Researchers have explored the antitubercular potential of indole derivatives. While specific studies on 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid are limited, related compounds have been investigated for their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Metabolic Disorders and Diabetes

Indole derivatives, including those with cyclopropyl moieties, have been studied for their impact on metabolic disorders and diabetes. Although specific studies on this compound are lacking, its potential in modulating metabolic pathways is intriguing.

Safety And Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safe handling practices are not followed .

properties

IUPAC Name

2-[1-(4-methylphenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-2-4-10(5-3-9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXRXVMJDNELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid

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